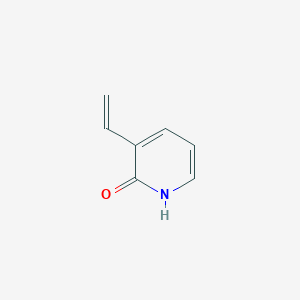

3-Vinylpyridin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethenyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-2-6-4-3-5-8-7(6)9/h2-5H,1H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNHYFBCCUHCLGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433072 | |

| Record name | 3-Ethenylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395681-47-7 | |

| Record name | 3-Ethenylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Vinylpyridin 2 1h One and Its Substituted Analogs

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone in the synthesis of vinyl-substituted pyridinones, offering reliable and versatile routes for C-C bond formation. mdpi.comrug.nl These reactions are prized for their efficiency and tolerance of various functional groups.

The Stille reaction provides a direct method for introducing a vinyl group onto the pyridin-2(1H)-one core. libretexts.orgwikipedia.org This palladium-catalyzed cross-coupling reaction involves the reaction of an organotin compound with an organic halide or pseudohalide. organic-chemistry.org A specific application of this methodology is the synthesis of 1-substituted-3-vinylpyridin-2(1H)-ones from the corresponding 3-bromo-pyridin-2(1H)-one precursors.

For instance, 3-bromo-1-(2,6-dimethyl-4-nitrophenyl)pyridin-2(1H)-one can be converted to 1-(2,6-dimethyl-4-nitrophenyl)-3-vinylpyridin-2(1H)-one using tributylvinyltin as the organotin reagent. google.com The reaction is catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0). google.com Though effective, a significant drawback of this method is the high toxicity associated with organotin reagents. wikipedia.orgpreprints.org

| Starting Material | Reagent | Catalyst | Product |

|---|---|---|---|

| 3-Bromo-1-(2,6-dimethyl-4-nitrophenyl)pyridin-2(1H)-one | Tributylvinyltin | Tetrakis(triphenylphosphine)palladium(0) | 1-(2,6-dimethyl-4-nitrophenyl)-3-vinylpyridin-2(1H)-one |

Beyond the Stille reaction, other palladium-catalyzed cross-coupling methods are widely employed to create substituted pyridin-2(1H)-one frameworks. The Suzuki-Miyaura coupling, which uses more accessible and less toxic boronic acids or their esters, is a prominent alternative. preprints.orgnih.gov This reaction has been utilized for the synthesis of 3,5-disubstituted pyridin-2(1H)-ones, for example, by coupling a bromo-substituted pyridinone with an indoleboronic acid pinacol (B44631) ester. nih.gov Sequential Suzuki couplings on di-halogenated precursors, such as 7-chloro-3-iodo-1,6-naphthyridin-2(1H)-ones, allow for the controlled, site-selective introduction of different aryl groups. mdpi.com

The Heck reaction represents another powerful palladium-catalyzed tool for the vinylation of aryl halides. mdpi.com While specific examples for this compound are less common in readily available literature, the methodology has been applied to synthesize 4-aryl-3-alkenyl-substituted quinolin-2(1H)-ones, demonstrating its utility in creating C-C bonds between an sp² carbon of a heterocycle and a vinyl group under microwave irradiation. mdpi.com

| Reaction | Coupling Partner 1 | Coupling Partner 2 | Key Features | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Halogenated Pyridin-2(1H)-one | Organoboron Reagent (e.g., Boronic Acid) | Uses less toxic reagents; versatile for C-C bond formation. | nih.gov |

| Heck Olefination | Halogenated Pyridin-2(1H)-one | Alkene (e.g., Ethylene) | Directly introduces a vinyl or substituted vinyl group. | mdpi.com |

| Negishi Coupling | Halogenated Pyridin-2(1H)-one | Organozinc Reagent | Effective for coupling with various organic halides. | mdpi.compreprints.org |

Functionalization of Pyridin-2(1H)-one Precursors

The synthesis of substituted pyridin-2(1H)-ones can also be achieved by modifying existing pyridinone rings. These methods are crucial for building molecular diversity from common intermediates. Functionalized pyridin-2(1H)-ones are recognized as key structural units in a wide array of natural products and synthetic compounds. acs.orgacs.org

One-pot, multi-component reactions offer an efficient pathway to highly substituted pyridin-2(1H)-ones. acs.orglnu.edu.cn For example, a facile synthesis has been developed via the Vilsmeier-Haack reaction of 1-acetyl,1-carbamoyl cyclopropanes, which proceeds through a sequence of ring-opening, haloformylation, and intramolecular cyclization. acs.org Another approach involves a three-component tandem reaction between 1-acetyl-1-carbamoyl cyclopropanes, malononitrile, and a secondary amine like piperidine. lnu.edu.cn These methods are valued for their atom economy and the complexity of the molecules they can generate in a single step. lnu.edu.cnresearchgate.net

Synthetic Routes via Acyl Pyridine (B92270) Dehydration and Reduction

An alternative, multi-step route to vinylpyridines involves the chemical transformation of an acyl group on the pyridine ring. This pathway avoids the direct use of cross-coupling reactions for the vinyl group installation. The process consists of two main steps: the reduction of an acyl pyridine to the corresponding alcohol, followed by the dehydration of this alcohol to form the vinyl group. google.com

A patented method describes the synthesis of deuterated vinylpyridines starting from an acyl pyridine. google.com The process involves:

Reduction: The acyl group is reduced to an alcohol using a suitable reducing agent. For instance, a 3-acetylpyridine (B27631) derivative could be reduced to a 3-(1-hydroxyethyl)pyridine (B1215103) derivative.

Dehydration: The resulting alcohol is then dehydrated using an agent like sulfuric acid, phosphoric acid, or alumina (B75360) at elevated temperatures to yield the final vinylpyridine compound. google.com

A related sequence involves the hydroboration and oxidation of a vinyl group to an alcohol, which is the reverse of the final step in this pathway. For example, 1-(2,6-dimethyl-4-nitrophenyl)-3-vinylpyridin-2(1H)-one can be converted to 1-(2,6-dimethyl-4-nitrophenyl)-3-(2-hydroxyethyl)pyridin-2(1H)-one through hydroboration-oxidation. google.com This hydroxyethyl (B10761427) intermediate could then, in principle, be used in further functionalization steps.

Copper-Mediated Coupling Reactions

Copper-catalyzed reactions present an important alternative to palladium-based systems, often offering different reactivity, cost-effectiveness, and scalability. google.comiau.ir The Chan-Lam coupling, for example, is a copper-mediated method for forming C-N and C-O bonds and is widely used for the N-arylation of amides, including pyridinones. researchgate.net

In the context of synthesizing precursors for this compound, copper catalysis has been explored as a more efficient and less toxic alternative to the Stille coupling. A patented process improvement replaces the palladium-catalyzed Stille coupling with a copper-catalyzed sequence. google.com This alternative route involves a copper-catalyzed malonic acid ester addition to a 3-bromo-pyridin-2(1H)-one derivative, followed by saponification and decarboxylation. This approach avoids the use of toxic tin reagents and employs more cost-effective and readily available materials, making it more suitable for large-scale synthesis. google.com

| Feature | Stille Coupling Route | Copper-Catalyzed Alternative |

|---|---|---|

| Catalyst | Palladium(0) Complex | Copper(II) Complex (e.g., bis(2-pyridinecarboxylato)copper(II)) |

| Reagents | Tributylvinyltin (toxic) | Diethyl malonate (less toxic, cost-effective) |

| Key Steps | Direct vinylation | Malonic ester addition, saponification, decarboxylation |

| Scalability | Less suitable for scale-up | More efficient for scale-up |

Reactivity Profiles and Mechanistic Investigations of 3 Vinylpyridin 2 1h One

Electrophilic and Nucleophilic Additions to the Vinyl Moiety

The vinyl group of 3-Vinylpyridin-2(1H)-one is susceptible to both electrophilic and nucleophilic attack, leading to a variety of functionalized derivatives.

Hydroboration and Subsequent Oxidation

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols. numberanalytics.com The first step, hydroboration, involves the addition of a borane (B79455) reagent, such as borane (BH₃) or a bulky borane like disiamylborane, across the double bond. libretexts.orgmasterorganicchemistry.com This addition is typically regioselective, following an anti-Markovnikov pattern where the boron atom attaches to the less substituted carbon of the vinyl group. libretexts.orgmasterorganicchemistry.com The reaction proceeds via a concerted, syn-addition mechanism, meaning the boron and hydrogen atoms add to the same face of the double bond. masterorganicchemistry.comchemistrysteps.com

In the second step, the resulting organoborane intermediate is oxidized, usually with hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (B78521) (NaOH). chemistrysteps.com This oxidation replaces the carbon-boron bond with a carbon-oxygen bond, yielding an alcohol. masterorganicchemistry.com The oxidation step occurs with retention of stereochemistry. masterorganicchemistry.com When applied to this compound, this sequence is expected to yield 3-(2-hydroxyethyl)pyridin-2(1H)-one. The use of a bulky borane reagent is crucial to prevent further reaction with the resulting alkene. libretexts.org

Cycloaddition Reactions

The vinyl group in this compound can participate as a 2π component in various cycloaddition reactions, enabling the construction of cyclic and bicyclic structures.

Photochemical [2+2]-Cycloadditions

Photochemical [2+2] cycloadditions involve the reaction of two alkene units to form a cyclobutane (B1203170) ring upon exposure to light. acs.org These reactions are a powerful tool for creating four-membered rings with high regio- and stereoselectivity. acs.org In the context of vinylpyridines, these reactions can be promoted by photosensitizers, such as an Iridium(III) photocatalyst under visible light irradiation. nih.govnih.gov The reaction can proceed through the formation of a diradical intermediate. nih.gov The stereochemical outcome of these reactions can often be controlled through the use of chiral catalysts, which can lead to high levels of diastereo- and enantioselectivity. nih.govnih.gov For this compound, this reaction would involve the dimerization of the vinyl group or its reaction with another olefin to yield a cyclobutane-containing pyridinone derivative. The specific isomer formed can be influenced by the reaction conditions and the nature of the other reacting partner. acs.org

Lewis Acid-Promoted Diels-Alder Reactions: Dienophilic Character

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org Vinylazaarenes, including vinylpyridines, can act as dienophiles in these reactions. rsc.org While thermal Diels-Alder reactions with vinylpyridines are often sluggish, the use of Lewis acids can significantly enhance their reactivity, leading to higher yields and improved selectivity. rsc.orgias.ac.in Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), activate the dienophile by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), which reduces the activation energy of the reaction. rsc.orgnih.gov

In a typical Lewis acid-promoted Diels-Alder reaction involving a vinylpyridine, the Lewis acid coordinates to the nitrogen atom of the pyridine (B92270) ring. This coordination increases the electron-withdrawing nature of the pyridinyl group, thereby activating the attached vinyl group as a dienophile. The reaction of this compound with a suitable diene in the presence of a Lewis acid would be expected to yield a cyclohexenyl-substituted pyridinone. The regioselectivity and stereoselectivity (endo/exo) of the cycloaddition are influenced by both electronic and steric factors, as well as the specific Lewis acid used. bath.ac.uk

Below is a table summarizing the results of Lewis acid-promoted Diels-Alder reactions of various vinylpyridines with different dienes.

| Entry | Vinylpyridine | Diene | Lewis Acid | Yield (%) | Reference |

| 1 | 2-Vinylpyridine (B74390) | 2,3-Dimethylbutadiene | BF₃·OEt₂ | 75 | rsc.org |

| 2 | 4-Vinylpyridine (B31050) | 2,3-Dimethylbutadiene | BF₃·OEt₂ | Not specified | rsc.org |

| 3 | 2-Vinylpyridine | trans-1-Phenyl-1,3-butadiene | BF₃·OEt₂ | 63 | rsc.org |

| 4 | 4-Vinylpyridine | trans-1-Phenyl-1,3-butadiene | BF₃·OEt₂ | Not specified | rsc.org |

| 5 | 4-Vinylpyridine | Cyclopentadiene | Zinc Nitrate | 69 | bath.ac.uk |

Transition Metal-Catalyzed Transformations

Transition metal catalysts can facilitate a variety of transformations involving this compound, most notably through the activation of C-H bonds.

C-H Activation Pathways

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the functionalization of organic molecules. sioc-journal.cn In the case of pyridone derivatives, the nitrogen atom can act as a directing group, guiding the metal catalyst to a specific C-H bond. nsf.gov This often leads to ortho-selective functionalization. nsf.gov Various transition metals, including rhodium, palladium, and iridium, have been employed for the C-H activation of pyridine-containing substrates. nsf.govnih.govacs.org

For this compound, the pyridone nitrogen can direct a metal catalyst to the C-H bonds of the pyridine ring or potentially the vinyl group. For instance, iridium complexes have been shown to selectively activate the ortho-C-H bond of pyridines. nsf.gov Similarly, palladium catalysts are effective in the C-H functionalization of 2-vinylpyridine derivatives. nih.gov The reaction pathway can involve the formation of a metallacycle intermediate, followed by oxidative addition, migratory insertion, or reductive elimination steps to afford the functionalized product. nih.gov The specific outcome of the reaction depends on the metal catalyst, ligands, and reaction conditions.

The following table provides examples of transition metal-catalyzed C-H activation of pyridine derivatives.

| Entry | Substrate | Catalyst System | Product Type | Reference |

| 1 | Pyridine | (PBP)Ir(CO)₂ | ortho-C-H activated product | nsf.gov |

| 2 | 2-Phenylpyridine | [Cp*RhCl₂]₂ / AgOTf | Annulated product | acs.org |

| 3 | 2-Arylpyridine | Palladium catalyst | C-H trifluoromethylthiolation | nih.gov |

| 4 | 2-Vinylpyridine | Palladium catalyst | C-H functionalization | nih.gov |

Oxidative Addition Mechanisms in Organometallic Systems (e.g., Cycloplatinated Complexes)

The reactivity of pyridinone-containing ligands in organometallic chemistry is of significant interest. While specific studies on the oxidative addition mechanisms involving this compound are not extensively documented, valuable insights can be drawn from analogous systems, such as 2-vinylpyridine-based cycloplatinated(II) complexes. The oxidative addition of alkyl halides to these complexes is a key step in many catalytic processes and has been shown to proceed via an SN2 mechanism. researchgate.netorganic-chemistry.org

In a study involving cycloplatinated(II) complexes of 2-vinylpyridine with various phosphine (B1218219) ligands, the reaction with methyl iodide (MeI) led to the formation of the corresponding cycloplatinated(IV) complexes. researchgate.net The reaction is initiated by the nucleophilic attack of the electron-rich Pt(II) center on the electrophilic carbon of the alkyl halide. wikipedia.orgwikipedia.org This process involves a five-coordinate transition state, leading to the formation of an octahedral Pt(IV) product. thieme-connect.com The electronic properties of the ancillary ligands, such as phosphines, have a significant impact on the reaction rate. More electron-donating phosphine ligands increase the electron density at the platinum center, making it a stronger nucleophile and thus accelerating the rate of oxidative addition. organic-chemistry.org

Kinetic studies on these 2-vinylpyridine complexes have provided quantitative data on the reaction rates and activation parameters, which are consistent with the proposed SN2 mechanism, characterized by large negative entropies of activation (ΔS≠). researchgate.netorganic-chemistry.org

Table 1: Kinetic Data for the Oxidative Addition of MeI to Cycloplatinated(II) Complexes of 2-Vinylpyridine at 298 K

| Complex | Ligand (PR₃) | k₂ (M⁻¹s⁻¹) | ΔH≠ (kJ mol⁻¹) | ΔS≠ (J K⁻¹ mol⁻¹) |

|---|---|---|---|---|

| [PtMe(Vpy)(PPh₃)] | PPh₃ | 0.045 | 45 ± 2 | -125 ± 7 |

| [PtMe(Vpy)(PPh₂Me)] | PPh₂Me | 0.210 | 39 ± 1 | -130 ± 4 |

| [PtMe(Vpy)(PPhMe₂)] | PPhMe₂ | 1.120 | 32 ± 1 | -138 ± 5 |

Data sourced from studies on 2-vinylpyridine (Vpy) complexes as analogs. researchgate.netorganic-chemistry.org

Derivatization Reactions at the Nitrogen Atom (N-Functionalization)

The nitrogen atom of the pyridinone ring in this compound is a key site for functionalization, enabling the synthesis of a wide array of derivatives with potentially interesting chemical and physical properties. Cross-coupling reactions are powerful tools for achieving this N-functionalization.

Chan-Lam Coupling Approaches

The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between a nitrogen-containing nucleophile and an aryl boronic acid. organic-chemistry.orgalfa-chemistry.comnih.gov This method is particularly attractive due to its mild reaction conditions, often conducted at room temperature and open to the air. organic-chemistry.orgalfa-chemistry.com For the N-arylation of pyridin-2(1H)-one systems, the Chan-Lam coupling offers a practical alternative to harsher methods. researchgate.net

The generally accepted mechanism involves the formation of a copper(II)-amine complex, followed by transmetalation with the boronic acid to give a copper(II)-aryl-amine intermediate. Reductive elimination from a transient Cu(III) species, formed via oxidation, then yields the N-arylated product and regenerates the active copper catalyst. alfa-chemistry.com The presence of a base, such as pyridine or triethylamine, is often required to facilitate the deprotonation of the N-H bond. nih.gov

Table 2: Representative Conditions for Chan-Lam N-Arylation of a Pyridin-2(1H)-one Analog

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Cu(OAc)₂ (20 mol%) | Pyridine (2.0 equiv) | DCM | Room Temp | 75 |

| 2 | 4-Methoxyphenylboronic acid | Cu(OAc)₂ (20 mol%) | Pyridine (2.0 equiv) | DCM | Room Temp | 82 |

| 3 | 4-Chlorophenylboronic acid | Cu(OAc)₂ (20 mol%) | Pyridine (2.0 equiv) | DCM | Room Temp | 68 |

Data is representative of Chan-Lam couplings performed on analogous pyridinone substrates. researchgate.netresearchgate.net

Buchwald-Hartwig Coupling Analogs

The Buchwald-Hartwig amination is another cornerstone of C-N bond formation, utilizing a palladium catalyst to couple amines with aryl halides or triflates. wikipedia.orgacs.org This reaction has a broad substrate scope and is known for its high functional group tolerance. wikipedia.org Compared to the Chan-Lam coupling, the Buchwald-Hartwig reaction often requires an inert atmosphere and employs phosphine ligands to stabilize the palladium catalyst and facilitate the catalytic cycle. acs.orgbath.ac.uk

The catalytic cycle of the Buchwald-Hartwig amination typically involves three main steps: oxidative addition of the aryl halide to the Pd(0) complex, association of the amine and subsequent deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. wikipedia.orgthieme-connect.com

The choice of ligand is crucial for the success of the Buchwald-Hartwig coupling, with bulky, electron-rich phosphine ligands often providing the best results, especially for challenging substrates. bath.ac.uklibretexts.org While there are no specific reports on the Buchwald-Hartwig coupling of this compound, the reaction has been successfully applied to a variety of nitrogen-containing heterocycles, including those similar in structure. libretexts.org Optimization of the catalyst, ligand, base, and solvent is typically necessary to achieve high yields. libretexts.org

Table 3: Optimized Buchwald-Hartwig Conditions for N-Arylation of a Heterocyclic Analog

| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Bromotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 92 |

| 2 | 2-Chloropyridine | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 110 | 85 |

| 3 | 4-Iodobenzonitrile | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 88 |

Conditions are representative of those used for analogous heterocyclic systems. researchgate.netlibretexts.org

Computational and Theoretical Chemistry of 3 Vinylpyridin 2 1h One Systems

Quantum Chemical Calculations (e.g., DFT, ab initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecules. mdpi.com These methods have been successfully applied to various organic molecules to predict their geometries, electronic properties, and reactivity. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory, as they are primarily involved in chemical reactions. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netirjweb.com A smaller energy gap generally implies higher reactivity. nih.gov

For pyridinone derivatives, DFT calculations have been employed to determine these parameters. For instance, in a study on various heterocyclic compounds, the HOMO and LUMO energies were calculated using the B3LYP/6-311++G(d,p) level of theory. nih.gov These calculations revealed how different substituents on the pyridinone ring affect the electronic properties. nih.gov While specific data for 3-Vinylpyridin-2(1H)-one is not explicitly detailed in the provided search results, the general trend for similar vinyl-substituted azaarenes suggests that the vinyl group participates in the π-system, influencing the HOMO and LUMO energy levels. researchgate.netrsc.org

Table 1: Illustrative Frontier Molecular Orbital Data for a Substituted Pyridinone System (Hypothetical)

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -2.1 |

| Energy Gap (ΔE) | 4.4 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. acs.orguni-muenchen.de The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). uni-muenchen.denih.gov

In pyridinone and related heterocyclic systems, the MEP map typically shows the most negative potential around the oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack and involvement in hydrogen bonding. researchgate.netacs.org For this compound, the vinyl group would also influence the MEP, potentially creating localized regions of negative potential on the double bond, making it a site for electrophilic addition reactions. The hydrogen atom attached to the nitrogen in the pyridinone ring would exhibit a positive potential, making it a potential site for deprotonation.

Conceptual Density Functional Theory (CDFT) provides a framework for quantifying global and local reactivity through various indices. mdpi.compku.edu.cnsemanticscholar.org These indices, derived from the variation of energy with respect to the number of electrons and the external potential, offer insights into the chemical behavior of molecules. mdpi.com

Key global reactivity indices include:

Electronegativity (χ): The power of an atom or molecule to attract electrons. irjweb.com

Chemical Hardness (η): A measure of resistance to a change in electron distribution. irjweb.com

Chemical Softness (S): The reciprocal of hardness, indicating a molecule's polarizability.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. semanticscholar.org

Nucleophilicity Index (N): A measure of a molecule's ability to donate electrons. semanticscholar.org

These parameters are calculated using the energies of the HOMO and LUMO. nih.gov For example, a higher electrophilicity index suggests a stronger electrophile, while a higher nucleophilicity index indicates a stronger nucleophile. semanticscholar.org While specific CDFT reactivity indices for this compound were not found, studies on similar systems demonstrate the utility of these descriptors in predicting reactivity in cycloaddition and other reactions. semanticscholar.org

Table 2: Illustrative CDFT Reactivity Indices (Hypothetical)

| Index | Value (eV) |

| Electronegativity (χ) | 4.3 |

| Chemical Hardness (η) | 2.2 |

| Electrophilicity Index (ω) | 4.2 |

Note: This table is for illustrative purposes and does not represent actual calculated values for this compound.

Elucidation of Reaction Mechanisms via Computational Models

Computational modeling is a powerful method for elucidating reaction mechanisms by mapping the potential energy surface and identifying key structures like transition states. libretexts.orglibretexts.org

The potential energy surface (PES) provides a comprehensive picture of a chemical reaction, showing the energy of the system as a function of the coordinates of the atoms. libretexts.org Stationary points on the PES, such as reactants, products, intermediates, and transition states, are of particular interest. libretexts.org The transition state is the highest energy point along the minimum energy pathway between reactants and products. libretexts.org

For reactions involving vinylpyridines, such as Diels-Alder reactions, computational studies have been used to map the PES and analyze the transition state structures. rsc.org These studies can reveal whether a reaction is concerted or stepwise and can explain the observed stereoselectivity and regioselectivity. rsc.org For instance, DFT calculations can be used to locate the transition state for the cycloaddition of this compound with a diene, providing insights into the bond-forming process and the activation energy of the reaction. rsc.org

The Electron Localization Function (ELF) is a tool used in quantum chemistry to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. wikipedia.orgjussieu.fr ELF analysis provides a chemically intuitive picture of bonding and can be used to follow the changes in electron density during a chemical reaction, offering insights into the mechanism of bond formation. wikipedia.org

By analyzing the ELF along a reaction coordinate, one can observe the breaking of old bonds and the formation of new ones. This can be particularly useful in understanding pericyclic reactions, where multiple bonds are formed and broken simultaneously. For a reaction involving this compound, ELF analysis could be used to visualize the flow of electrons from the diene to the vinyl group in a Diels-Alder reaction, providing a detailed picture of the bond formation pathway.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, including this compound. Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are widely used to calculate Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. schrodinger.comnih.gov These theoretical predictions, when compared with experimental data, provide a deeper understanding of the molecule's electronic structure, vibrational modes, and magnetic environments, aiding in structural confirmation and analysis. rsc.orgchemrevlett.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of NMR spectra through computational methods is a valuable approach for verifying molecular structures. rsc.org The Gauge-Independent Atomic Orbital (GIAO) method, often employed within the DFT framework, is a standard for calculating the chemical shifts of nuclei like ¹H and ¹³C. nih.govtandfonline.com

Theoretical calculations for related vinylpyridine systems have demonstrated good agreement with experimental findings. For instance, DFT calculations have been successfully used to aid in the assignment of ¹H-NMR signals in 2-vinylpyridine-based complexes. mdpi.comnih.gov For this compound, theoretical calculations would predict distinct signals for the vinyl protons and the protons on the pyridinone ring. The chemical shifts of the vinyl protons (H-7, H-8) would be influenced by their electronic environment and coupling interactions. Similarly, the protons on the pyridinone ring (H-4, H-5, H-6) would have their chemical shifts determined by their position relative to the nitrogen and carbonyl groups.

A correlation between the calculated and experimental chemical shifts is typically established to validate the computational model. chemrevlett.com The following tables provide an illustrative comparison of expected experimental NMR data versus theoretical predictions for this compound.

Table 1: Illustrative ¹H NMR Data Correlation for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

| NH | ~11-13 | ~12.5 |

| H -4 | ~6.2-6.4 | ~6.3 |

| H -5 | ~7.3-7.5 | ~7.4 |

| H -6 | ~7.5-7.7 | ~7.6 |

| H -7 | ~6.8-7.0 | ~6.9 |

| H -8 (cis) | ~5.6-5.8 | ~5.7 |

| H -8 (trans) | ~6.1-6.3 | ~6.2 |

Table 2: Illustrative ¹³C NMR Data Correlation for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

| C -2 (C=O) | ~162-164 | ~163.5 |

| C -3 | ~130-132 | ~131.0 |

| C -4 | ~105-107 | ~106.2 |

| C -5 | ~138-140 | ~139.1 |

| C -6 | ~133-135 | ~134.3 |

| C -7 | ~135-137 | ~136.4 |

| C -8 | ~117-119 | ~118.0 |

Vibrational Spectroscopy (IR)

DFT calculations are also highly effective in simulating the vibrational spectra (FT-IR) of molecules. researchgate.net These calculations determine the fundamental vibrational modes and their corresponding frequencies. A known tendency of DFT methods is to overestimate these frequencies compared to experimental values, which is often corrected by applying a scaling factor for better alignment with experimental data. nih.gov

For a molecule like this compound, key vibrational modes would include the C=O stretching of the pyridinone ring, N-H stretching, C=C stretching of the vinyl group and the ring, and various C-H bending and stretching modes. A study on 3-methyl 2-vinyl pyridinium (B92312) phosphate (B84403) successfully correlated calculated FT-IR spectra with experimental observations, demonstrating the utility of this approach for vinylpyridine derivatives. researchgate.net

The table below illustrates the kind of correlation expected between theoretical and experimental vibrational frequencies for this compound.

Table 3: Illustrative FT-IR Data Correlation for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | ~3400-3450 | ~3420 |

| C-H Stretch (Aromatic) | ~3050-3100 | ~3075 |

| C-H Stretch (Vinyl) | ~3010-3040 | ~3025 |

| C=O Stretch | ~1650-1670 | ~1660 |

| C=C Stretch (Ring & Vinyl) | ~1580-1640 | ~1590, ~1630 |

| C-N Stretch | ~1340-1360 | ~1350 |

| C-H Bend (out-of-plane) | ~910-990 | ~920, ~985 |

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. acs.orgresearchgate.net These calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions, such as π→π* or n→π*.

In studies of related 2-vinylpyridine (B74390) complexes, TD-DFT has been instrumental in characterizing their electronic transitions. mdpi.com The analysis revealed that low-energy bands in these systems often arise from a mix of Intra-Ligand Charge Transfer (ILCT) and Metal-to-Ligand Charge Transfer (MLCT). nih.gov For this compound, the UV-Vis spectrum would be dominated by π→π* transitions within the conjugated system formed by the pyridinone ring and the vinyl substituent. TD-DFT calculations would help in assigning these absorption bands and understanding the contribution of different molecular orbitals to the electronic excitations.

Table 4: Illustrative UV-Vis Data Correlation for this compound

| Predicted Transition | Predicted λmax (nm) | Experimental λmax (nm) |

| π → π | ~220-230 | ~225 |

| π → π | ~270-285 | ~280 |

| n → π* | ~330-350 | ~340 |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. blogspot.com One-dimensional (¹H, ¹³C, ³¹P) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. ipb.pt

¹H and ¹³C NMR spectra are fundamental for assigning the structure of heterocyclic compounds. ipb.pt For derivatives of 3,4-dihydropyrimidin-2(1H)-one, which shares the core lactam structure, characteristic signals are well-documented. For instance, in 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one, the N-H protons appear as singlets around δ 9.48 and 8.48 ppm, the methine proton (CH-4) at δ 5.22 ppm, and the methyl and ethoxy groups at expected upfield regions. arabjchem.org

While specific data for 3-Vinylpyridin-2(1H)-one is scarce, analysis of related vinylpyridine structures provides insight. In 2-vinylpyridine (B74390), the vinyl protons are observed at δ 6.71 (dd), 6.20 (dd), and 5.36 (dd) ppm, with distinct coupling constants defining their relationship. chemicalbook.com The aromatic protons of the pyridine (B92270) ring appear between δ 7.0 and 8.5 ppm. chemicalbook.com For this compound, one would expect to see signals for the three vinyl protons, three pyridine ring protons, and one N-H proton, with chemical shifts influenced by the electron-withdrawing nature of the carbonyl group.

The ¹³C NMR spectrum provides complementary information. In substituted dihydropyrimidin-2(1H)-ones, the carbonyl carbon (C=O) is typically found in the δ 160-170 ppm range. ipb.pt The carbon atoms of the pyridine ring in vinylpyridines resonate between approximately δ 120 and 150 ppm, while the vinyl carbons appear around δ 137 ppm (-CH=) and δ 115 ppm (=CH₂).

Table 1: Representative ¹H NMR Data for Related Compounds Scroll to see the full table.

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) |

|---|---|---|---|

| 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one arabjchem.org | DMSO-d₆ | NH-1 | 9.48 (s) |

| NH-3 | 8.48 (s) | ||

| Ar-H | 7.30–7.23 (m) | ||

| CH-4 | 5.22 (s) | ||

| CH₂O-9 | 3.92 (q) | ||

| CH₃-7 | 2.33 (s) | ||

| CH₃-10 | 1.08 (t) | ||

| 2-Vinylpyridine chemicalbook.com | Not Specified | H-A | 8.470 |

| H-B | 6.996 | ||

| H-C | 7.477 | ||

| H-D | 7.165 | ||

| H-E (vinyl) | 6.712 | ||

| H-F (vinyl) | 5.368 |

³¹P NMR spectroscopy is crucial for characterizing organometallic complexes containing phosphine (B1218219) ligands. While no ³¹P NMR studies involving this compound are readily available, research on complexes of the isomeric 2-vinylpyridine demonstrates the utility of this technique. When 2-vinylpyridine coordinates to a rhodium-phosphine center, the ³¹P NMR spectrum reveals important information about the electronic environment and bonding. csic.esredalyc.org

Table 2: Representative ³¹P NMR Data for a 2-Vinylpyridine Organometallic Complex Scroll to see the full table.

| Complex | Solvent | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|---|

| [RhCl(IPr){η²-CH₂=CH(C₅H₄N)}(PEt₃)] csic.es | C₆D₆ | 16.1 (d) | J(P-Rh) = 121.0 |

| [Rh₂(μ-Cl)₂(μ-H)(μ-η²,κ²-C,N-NC₅H₄-2-(Z)CH=CH)(PPhMe₂)₃] scielo.org.mx | C₆D₆/CD₂Cl₂ | Multiple signals | J(P-Rh) and J(P-P) couplings observed |

2D NMR techniques are essential for the unambiguous assignment of complex ¹H and ¹³C NMR spectra by revealing through-bond correlations. ipb.pt

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically over two or three bonds), helping to trace out spin systems within a molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached ¹H-¹³C pairs, providing a powerful method to assign carbon resonances based on their attached, and often more easily assigned, protons. rsc.orgresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds (and sometimes four). blogspot.com This is particularly valuable for identifying connectivity across quaternary carbons (which have no attached protons) and for piecing together different fragments of a molecule. ipb.ptlibretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. google.com For the related compound 3-vinylpyridine (B15099), the exact mass is 105.057849228 Da. nih.gov The expected molecular ion peak [M]⁺ for this compound (C₇H₇NO) would be at an m/z corresponding to a molecular weight of approximately 121.14 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high precision. For instance, a derivative, 1-(2-(Trifluoromethyl)allyl)-6-vinylpyridin-2(1H)-one, was analyzed by HRMS to confirm its composition. cam.ac.uk

Fragmentation analysis would likely show characteristic losses, such as the loss of the vinyl group (C₂H₃, 27 Da) or the loss of carbon monoxide (CO, 28 Da) from the pyridinone ring, which are common fragmentation pathways for such structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. mdpi.com For this compound, the spectrum would be dominated by several key absorption bands. The lactam structure would give rise to a strong carbonyl (C=O) stretching vibration, typically observed in the range of 1650-1700 cm⁻¹. The N-H group should exhibit a stretching band around 3200-3400 cm⁻¹. Other expected peaks include C=C stretching vibrations for the pyridine ring and the vinyl group (approx. 1600-1650 cm⁻¹) and C-H stretching for both aromatic and vinylic protons (above 3000 cm⁻¹). The characterization of related dihydropyrimidin-2(1H)-ones by IR spectroscopy shows strong absorptions for N-H (3420-3217 cm⁻¹) and C=O (1711-1704 cm⁻¹) groups, supporting these expected ranges. arabjchem.org

Table 3: Expected IR Absorption Frequencies for this compound Scroll to see the full table.

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | 3200 - 3400 |

| Vinylic/Aromatic C-H | Stretch | 3000 - 3100 |

| Amide C=O (Lactam) | Stretch | 1650 - 1700 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. msu.edu The conjugated system of this compound, comprising the vinyl group and the pyridinone ring, is expected to absorb in the UV region. Studies on organometallic complexes of 2-vinylpyridine show absorption bands related to mixed Intra-Ligand Charge Transfer (ILCT) and Metal-to-Ligand Charge Transfer (MLCT) transitions. mdpi.com

Photoluminescence (PL) studies investigate the light-emitting properties of a compound after it absorbs light. While many pyridine derivatives are non-luminescent in solution, they can become emissive in the solid state or when incorporated into organometallic complexes, a phenomenon sometimes related to aggregation-induced emission. ub.edu For example, cycloplatinated(II) complexes of 2-vinylpyridine are phosphorescent, emitting light in the yellow-orange region, with emission lifetimes in the microsecond range. mdpi.com Similarly, copolymers incorporating 2-vinylpyridine have shown concentration-dependent photoluminescence, where the emission wavelength red-shifts from 410 nm to 480 nm as the concentration increases. chemrxiv.org Such studies would be valuable to explore the potential of this compound in materials science and optoelectronics.

High-Performance Liquid Chromatography (HPLC) and LC-MS for Purity and Separation

High-Performance Liquid Chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are indispensable tools for the analysis of this compound and its derivatives. These techniques are crucial for monitoring reaction progress, assessing the purity of the final product, and for the separation of complex mixtures.

In the synthesis of related substituted pyridin-2-one compounds, HPLC is routinely employed to determine the retention time (Rt) and purity of intermediates and final products. For instance, in the synthesis of 1-(2,6-dimethyl-4-nitrophenyl)-3-vinylpyridin-2(1H)-one, a precursor, HPLC was used to confirm the product's purity. google.com The retention time is a key parameter that helps in identifying the compound in a mixture. Different HPLC methods with varying columns, mobile phases, and gradient systems can be developed to optimize the separation of the target compound from starting materials, by-products, and isomers.

LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry. This hyphenated technique is particularly powerful for confirming the molecular weight of this compound and its derivatives, as well as for identifying any impurities. The mass spectrometer provides the mass-to-charge ratio (m/z) of the eluting compounds, which is a direct indicator of their molecular weight. For example, in the characterization of related heterocyclic compounds, LC-MS has been used to confirm the expected molecular ion peak, thereby verifying the successful synthesis of the target molecule. google.com

The purity of compounds intended for biological testing is often assessed by HPLC to be greater than 95%. nih.gov For this compound, a typical HPLC analysis would involve a reversed-phase column (like a C8 or C18) with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a modifier like formic acid to improve peak shape. nih.govsielc.com The UV detector is commonly set at a wavelength where the pyridinone chromophore exhibits strong absorbance.

A summary of typical HPLC methods used for related vinylpyridine compounds is presented in the table below.

| Compound/Intermediate | HPLC Method | Retention Time (Rt) | Purity (Area %) | Reference |

| 1-(2,6-dimethyl-4-nitrophenyl)-3-vinylpyridin-2(1H)-one | Method 1 | 13.9 min | 97% | google.com |

| 1-fluoro-2-(methoxymethyl)-4-nitrobenzene | Method 3 | 3.99 min | Not specified | google.com |

| 1-(2-methyl-4-nitrophenyl)-3-bromopyridin-2(1H)-one | Method 1 | 13.9 min | 97% | google.com |

| 3-(2-hydroxyethyl)-1-(2-methyl-4-nitrophenyl)pyridin-2(1H)-one | Method 1 | 11.2 min | 100% | google.com |

| (E)-vinylpyridine derivative | Chiral HPLC | Not specified | Not specified | nih.gov |

X-ray Crystallography for Solid-State Molecular Structures

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. For this compound and its derivatives, this technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

In a typical X-ray diffraction experiment, a single crystal of the compound is irradiated with X-rays. The diffraction pattern produced is then used to calculate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. For a derivative of this compound, one would expect to determine the planarity of the pyridinone ring, the orientation of the vinyl group relative to the ring, and any intermolecular hydrogen bonds involving the N-H and C=O groups of the pyridinone moiety. The table below summarizes crystallographic data for a related heterocyclic compound.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Reference |

| C₁₃H₁₂Br₂N₂O₃ | Monoclinic | P2₁/c | 15.0119(6) | 3.99067(18) | 22.8802(9) | 93.428(4) | 1368.24(10) | beilstein-journals.org |

This data is crucial for understanding the structure-property relationships of these compounds and for the rational design of new materials with specific solid-state properties.

Thermogravimetric Analysis (TGA) for Polymer Grafting Density

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. In the context of polymers derived from this compound, particularly when they are grafted onto surfaces or nanoparticles, TGA is a vital tool for determining the grafting density.

The principle behind using TGA for this purpose is to measure the weight loss of the polymer-grafted material upon heating. The inorganic core (e.g., silica (B1680970) or magnetite nanoparticles) is typically stable at temperatures where the organic polymer decomposes. By comparing the weight loss of the grafted material to the weight of the bare core, the mass of the grafted polymer can be determined. acs.org

The grafting density (σ), typically expressed as the number of polymer chains per unit surface area (chains/nm²), can then be calculated using the following equation, assuming the molecular weight of the grafted polymer and the surface area of the core nanoparticles are known:

σ = (mpolymer * NA) / (Mn * Acore)

Where:

mpolymer is the mass of the grafted polymer determined from TGA.

NA is Avogadro's number.

Mn is the number-average molecular weight of the grafted polymer.

Acore is the total surface area of the core nanoparticles.

For example, in studies involving poly(3-vinylpyridine) grafted onto magnetite nanoparticles, TGA was used to estimate graft densities in the range of 0.12–0.20 chains/nm². researchgate.net TGA curves of polymers containing vinylpyridine units typically show decomposition at specific temperature ranges, which can also provide information about the thermal stability of the grafted polymer. researchgate.netrsc.orgmdpi.com

The table below shows representative TGA data for related polymer-grafted systems.

| Material | Decomposition Temperature (°C) | Weight Loss (%) | Grafting Density (chains/nm²) | Reference |

| Poly(vinyl chloride-graft-2-vinylpyridine) | Not specified | Not specified | Not specified | researchgate.net |

| Polystyrene-grafted Magnetite Nanoparticles | ~390-400 | Not specified | 0.12-0.20 | researchgate.netrsc.org |

| Poly(3-vinylpyridine)-grafted Magnetite Nanoparticles | Not specified | Not specified | 0.12-0.20 | researchgate.net |

Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) for Nanoparticle Characterization

When this compound is polymerized and used to create or modify nanoparticles, Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) are essential techniques for characterizing the resulting nanomaterials.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles in suspension. It works by measuring the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. The hydrodynamic diameter of the particles is then calculated from these fluctuations. DLS is particularly useful for assessing the dispersibility of polymer-grafted nanoparticles in a solvent. For instance, poly(3-vinylpyridine)-modified magnetite nanoparticles have been shown to form stable dispersions, and DLS can be used to monitor their size and stability in various media. researchgate.net

Transmission Electron Microscopy (TEM) provides high-resolution images of the nanoparticles, allowing for direct visualization of their size, shape, and morphology. TEM can reveal whether the nanoparticles are spherical, aggregated, or have a core-shell structure. In the case of polymer-grafted nanoparticles, TEM can sometimes visualize the polymer layer surrounding the inorganic core, especially if staining agents are used. For example, TEM has been used to study the self-assembly of block copolymers containing polyvinylpyridine segments and to visualize the morphology of nanoparticles grafted with these polymers. acs.orgmdpi.com

Together, DLS and TEM provide complementary information. DLS gives an average size and size distribution of the particles in their native, solvated state, while TEM provides detailed information about the size, shape, and structure of individual, dried particles. The combination of these techniques is powerful for a comprehensive characterization of nanoparticles based on this compound polymers.

The table below summarizes the characterization of related vinylpyridine-based nanoparticles using DLS and TEM.

| Nanoparticle System | Technique | Measured Parameter | Observation | Reference |

| Poly(3-vinylpyridine)-grafted Magnetite | DLS, TEM | Dispersibility, Size, Morphology | Improved dispersibility in good solvents | researchgate.net |

| P4VP-b-P2VP Block Copolymer | TEM | Self-assembled morphology | Not specified | acs.org |

| P3VP-PS Block Copolymer Thin Film | TEM | Bulk morphology | Not specified | mdpi.com |

| TiO₂/poly(2-VP-MBAm-AA)-CuI | SEM | Surface morphology, Particle size | Homogeneously supported Cu(I) nanoparticles, size 43.85-75.24 nm | iau.ir |

Applications and Material Science Derived from 3 Vinylpyridin 2 1h One and Its Polymers

Utilization as Functional Monomers in Polymer Science

Vinylpyridine isomers, such as 2-vinylpyridine (B74390) and 4-vinylpyridine (B31050), are valuable functional monomers in polymer science due to the reactive nature of the pyridine (B92270) group. wikipedia.org These monomers can be readily polymerized or copolymerized using various techniques, including radical, cationic, and anionic initiations, to create polymers with tailored properties. wikipedia.org The resulting polymers, poly(vinylpyridine)s (PVPs), are notable for their structural similarity to polystyrene but with the added functionality of the nitrogen atom in the pyridine ring. acs.org This nitrogen atom allows for a range of post-polymerization modifications, such as quaternization, which can alter the polymer's solubility and charge characteristics, making them responsive to stimuli like pH. mdpi.comnih.gov

The choice of isomer can significantly impact the polymer's properties. For instance, poly(2-vinylpyridine) (P2VP) and poly(4-vinylpyridine) (P4VP) exhibit different glass transition temperatures (Tg), approximately 104°C for P2VP and 142°C for P4VP, which affects their processing temperatures. acs.org Their solubility also differs; P2VP is soluble in solvents like THF and chloroform, whereas P4VP often requires more polar cosolvents. acs.org

The polymerization of vinylpyridines can be well-controlled. For example, anionic polymerization is an effective method for producing well-defined block copolymers containing P2VP or P4VP segments with predictable molecular weights and narrow molecular weight distributions. acs.org

Table 1: Polymerization Characteristics of Vinylpyridine Isomers

| Monomer | Polymerization Methods | Key Polymer Properties | Applications of the Polymer |

|---|---|---|---|

| 2-Vinylpyridine (2VP) | Radical, Cationic, Anionic wikipedia.org | Tg ≈ 104°C acs.org | Tire-cord binders, dye-receptive sites in fibers, specialty polymers wikipedia.org |

| 4-Vinylpyridine (4VP) | Radical, Cationic, Anionic acs.org | Tg ≈ 142°C acs.org | Block copolymers for self-assembly, functional coatings, ion-exchange resins acs.orgmdpi.com |

Role as Ligands in Coordination Chemistry and Catalysis

The pyridine moiety in poly(vinylpyridine)s acts as an effective ligand for a wide range of metal ions. This property allows these polymers to be used in coordination chemistry to create polymer-metal complexes with applications in catalysis. polysciences.com The nitrogen atom on the pyridine ring can coordinate with transition metals, effectively immobilizing catalytic species onto a polymer support. This approach combines the catalytic activity of the metal with the processability and stability of the polymer.

For instance, poly(4-vinylpyridine) has been used to support rhodium complexes for catalytic activities such as the water-gas shift reaction and the reduction of nitrobenzene. researchgate.net Similarly, copolymers of 4-vinylpyridine have been used to create palladium complexes that catalyze the hydrogenation of nitroaromatics. researchgate.net The polymer backbone can influence the accessibility and reactivity of the coordinated metal center.

Furthermore, vinylpyridine monomers themselves can act as ligands in metal complexes. A series of cycloplatinated(II) complexes using 2-vinylpyridine as a ligand have been synthesized and studied for their photophysical properties and reactivity. nih.gov The electronic properties of these complexes can be tuned by modifying other ligands attached to the metal center. nih.gov The coordination of vinylpyridine to a metal center can also influence its subsequent polymerization or reactivity.

Integration into Advanced Functional Materials

The unique properties of poly(vinylpyridine)s allow for their integration into a variety of advanced functional materials.

The solvation properties of these quaternized polymers are highly dependent on the degree of quaternization, which in turn affects their interaction with solvatochromic dyes like Reichardt's dye. researchgate.net This sensitivity to the local environment makes them interesting for sensor applications. Additionally, copolymers containing vinylpyridine units can provide reactive sites for dyes in materials like acrylic fibers. wikipedia.org

Poly(vinylpyridine)s can be grafted onto the surface of nanoparticles to create core-shell structures with tailored functionalities. nih.gov These polymer-grafted nanoparticles (PGNs) combine the properties of the inorganic core (e.g., magnetic, plasmonic) with the chemical reactivity and solubility of the polymer shell. researchgate.netacs.org

The "grafting to" or "grafting from" methods can be used to attach the polymer chains to the nanoparticle surface. nih.gov For example, poly(4-vinylpyridine) has been grafted onto magnetic nanoparticles, and subsequent quaternization of the pyridine groups allowed for control over the surface charge of the nanoparticles. nih.gov This control over surface properties is crucial for applications in catalysis and bioengineering where interactions with the surrounding medium are important.

These PGNs have been used as supports for catalytic metal nanoparticles. For example, poly(4-vinylpyridine)-grafted carbon nanotubes have been used to immobilize gold nanoparticles, creating a hybrid material that is an effective catalyst for hydrogenation reactions. acs.org Similarly, gold nanorods have been coated with a shell of poly(4-vinylpyridine), which can then act as a nanosupport for platinum nanoparticles, resulting in a bimetallic nanostructure with catalytic activity for methanol oxidation. researchgate.net

Table 2: Examples of Poly(vinylpyridine)-Grafted Nanoparticles and Their Applications

| Nanoparticle Core | Grafted Polymer | Application | Reference |

|---|---|---|---|

| Magnetic Nanoparticles | Poly(4-vinylpyridine) | Surface charge control for dispersibility | nih.gov |

| Carbon Nanotubes | Poly(4-vinylpyridine) | Heterogeneous catalysis (hydrogenation) | acs.org |

| Gold Nanorods | Poly(4-vinylpyridine) | Nanosupports for bimetallic catalysts (methanol oxidation) | researchgate.net |

| Fe3O4 | Poly(4-vinylpyridine)-block-polystyrene | Magnetic polymer nanocomposites | tandfonline.com |

Diblock copolymers are macromolecules composed of two distinct polymer chains linked together. They can self-assemble into ordered nanostructures, and the degree of segregation between the two blocks is governed by the Flory-Huggins interaction parameter (χ). High-χ block copolymers are of particular interest as they can form very small, well-defined domains, which is advantageous for applications like next-generation lithography. rsc.orgdigitellinc.com

A facile route to achieving high-χ systems is through the post-polymerization oxidation of one of the blocks. Specifically, diblock copolymers containing a poly(vinylpyridine) block, such as polystyrene-block-poly(2-vinylpyridine) (PS-b-P2VP) or polystyrene-block-poly(4-vinylpyridine) (PS-b-P4VP), can be oxidized to form polystyrene-block-poly(vinylpyridine N-oxide) (PS-b-PVPNO). rsc.orgrsc.org The N-oxidation of the pyridine ring significantly increases its dipole moment, which in turn enhances the immiscibility between the blocks, leading to a higher effective χ value. digitellinc.comrsc.org

This increased segregation strength allows for the formation of well-ordered cylindrical and lamellar structures with domain sizes in the sub-10 nm range, even for copolymers with relatively low molecular weights that would otherwise be disordered. rsc.orgdigitellinc.com

Table 3: Properties of PS-b-PVPNO High-χ Diblock Copolymers

| Precursor Copolymer | Oxidized Copolymer | Key Feature | Potential Application |

|---|---|---|---|

| PS-b-P2VP | PS-b-P2VPNO | Enhanced segregation (high χ) | Nanopatterning, next-generation lithography |

| PS-b-P4VP | PS-b-P4VPNO | Sub-10 nm domain sizes | Microelectronics |

While poly(vinylpyridine) itself is an insulator, it can be made electrically conductive through doping. Copolymers containing poly(2-vinylpyridine) have been investigated for their electrical properties upon complexation with iodine. researchgate.net

In a study of diblock copolymers of poly(2-vinylpyridine) with either polybutadiene or polystyrene, it was shown that after doping with iodine, the materials exhibited electrical conductivity. researchgate.net The morphology of the block copolymer, which forms a two-phase system, plays a crucial role in the conductivity. For conductivity to occur, a continuous path of the doped, conducting P2VP domains is necessary, a state known as percolation. This was achieved in samples with sufficient P2VP content (e.g., 40 and 60 mol-%). researchgate.net The conductivities of these two-phase systems were generally lower than that of pure P2VP doped with iodine. researchgate.net

The development of electrically conducting copolymers often involves blending or copolymerizing with inherently conductive polymers. While direct studies on 3-Vinylpyridin-2(1H)-one are not available, the principle of doping a functional polymer block within a copolymer to induce conductivity is a well-established concept in materials science.

Intermediates for Specialty Chemicals and Fine Organic Synthesis

The strategic placement of the vinyl group at the 3-position of the pyridin-2(1H)-one ring system endows the molecule with a distinct reactivity profile, making it a sought-after precursor in the synthesis of elaborate organic structures. Its applications are particularly notable in the realm of cycloaddition reactions, where it can function as a dienophile, and in other addition reactions that leverage the reactivity of its vinyl moiety.

Cycloaddition Reactions: Building Complex Scaffolds

The electron-deficient nature of the vinyl group, influenced by the adjacent pyridinone ring, makes this compound an excellent candidate for Diels-Alder reactions. This [4+2] cycloaddition is a powerful tool for the construction of six-membered rings with a high degree of stereocontrol. While specific studies detailing the Diels-Alder reactions of this compound are not extensively documented in publicly available literature, the reactivity of analogous vinyl-substituted azaarenes provides a strong indication of its potential. For instance, Lewis acid-promoted Diels-Alder reactions of vinylpyridines with unactivated dienes have been shown to proceed with high yields and selectivity, suggesting that this compound could similarly be employed to generate complex polycyclic structures.

The general reactivity of pyridin-2(1H)-ones as dienes in Diels-Alder reactions has also been explored. These reactions, typically with dienophiles like N-phenylmaleimide, lead to the formation of isoquinuclidine derivatives. This highlights the dual reactivity of the pyridinone system, which can be modulated by the nature of the substituents and reaction partners.

In addition to [4+2] cycloadditions, the vinyl group can potentially participate in [2+2] photocycloaddition reactions. Studies on acyclic vinyl pyridines have demonstrated that enantioselective [2+2] cycloadditions can be achieved through the use of chiral Brønsted acid catalysis in the presence of a photocatalyst. This suggests a pathway for the synthesis of chiral cyclobutane-containing pyridinones from this compound.

Michael Addition and Derivatization

The derivatization of the pyridinone ring itself offers another avenue for creating specialty chemicals. For instance, O-benzylation followed by Suzuki-Miyaura coupling has been used to introduce aryl groups at the 3-position of related pyridin-2(1H)-one structures. Such derivatization strategies, when applied to this compound, could yield a vast library of novel compounds with potential applications in medicinal chemistry and material science.

The following table summarizes the potential synthetic transformations of this compound based on the reactivity of analogous compounds, highlighting its role as a versatile intermediate.

| Reaction Type | Potential Reactant(s) | Potential Product Class | Significance |

| Diels-Alder [4+2] Cycloaddition | Dienes (e.g., cyclopentadiene, isoprene) | Fused and bridged polycyclic pyridinones | Rapid construction of complex molecular frameworks. |

| [2+2] Photocycloaddition | Alkenes (e.g., N-vinylacetamide) | Cyclobutane-fused pyridinones | Access to strained ring systems and chiral compounds. |

| Michael Addition | Nucleophiles (e.g., amines, thiols, carbanions) | 3-(2-Substituted-ethyl)pyridin-2(1H)-ones | Introduction of diverse functional groups. |

| Suzuki-Miyaura Coupling (post-modification) | Aryl/heteroaryl boronic acids | 3-(Aryl/heteroaryl)-substituted pyridin-2(1H)-ones | Synthesis of biaryl and heteroaryl-substituted pyridinones. |

Pharmacological and Biological Relevance of Pyridin 2 1h One Scaffolds

Derivatives as Inhibitors of Blood Coagulation Factors (Factor Xa and Thrombin)

The pyridin-2(1H)-one scaffold has been identified as a promising framework for the development of inhibitors targeting key enzymes in the blood coagulation cascade, such as Factor Xa (FXa) and thrombin. Inhibition of these serine proteases is a critical strategy for the prevention and treatment of thromboembolic disorders.

While direct studies on 3-Vinylpyridin-2(1H)-one derivatives as anticoagulants are not extensively documented in publicly available research, the broader class of pyridinone and pyridine (B92270) derivatives has shown significant potential. For instance, various substituted pyridinone analogs have been synthesized and evaluated for their ability to inhibit FXa and thrombin. Molecular modeling studies have suggested that functionalization at the 3-position of the pyridine ring can contribute to improved anticoagulant activities. nih.gov The vinyl group at the 3-position of this compound offers a reactive handle for chemical modifications, allowing for the introduction of various pharmacophoric features known to interact with the active sites of FXa and thrombin.

Research on related heterocyclic structures has provided insights into the design of potent anticoagulants. For example, derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one have been investigated as inhibitors of both Factor Xa and Factor XIa. mdpi.com Similarly, the synthesis and evaluation of direct thrombin inhibitors have been explored using pyridine-based scaffolds. nih.gov These studies often involve structure-activity relationship (SAR) analyses to optimize the inhibitory potency and selectivity of the compounds.

The potential for this compound to serve as a precursor for novel anticoagulants is therefore plausible, leveraging the established importance of the pyridinone core and the synthetic versatility of the vinyl substituent.

| Scaffold/Derivative Class | Target | Key Findings | Reference |

| Pyridine Derivatives | Thrombin | Functionalization at the 3-position can improve anticoagulant activity. | nih.gov |

| Pyrrolo[3,2,1-ij]quinolin-2(1H)-one Derivatives | Factor Xa, Factor XIa | Docking-guided synthesis led to inhibitors of both factors. | mdpi.com |

| 1-(Pyridin-4-yl)piperidine-4-carboxamide Derivatives | Thrombin | Optimization of P1 and P4 binding moieties improved anti-fIIa activity. | nih.gov |

Precursors for Drug Discovery and Development

The pyridin-2(1H)-one ring is a privileged structure in drug discovery, and vinyl-substituted heterocycles are valuable synthetic intermediates. wikipedia.org Consequently, this compound represents a versatile building block for the synthesis of a diverse range of potential therapeutic agents. The vinyl group can participate in various chemical transformations, such as Michael additions, Heck couplings, and Diels-Alder reactions, enabling the construction of more complex molecular architectures.

The utility of pyridinone derivatives as precursors is well-established. For example, they have been employed in the synthesis of compounds with anti-allodynic effects in models of inflammatory pain. nih.gov Furthermore, the pyridinone scaffold is present in numerous biologically active molecules and pharmaceuticals, and various synthetic methods have been developed for its construction and functionalization. researchgate.net

While specific examples of marketed drugs derived directly from this compound are not readily found in the literature, the general importance of vinylpyridines as precursors is known. For instance, 2-vinylpyridine (B74390) is used in the production of the pharmaceutical Axitinib. wikipedia.org This highlights the potential of vinylpyridine isomers, including the pyridinone analog, in the pharmaceutical industry. The reactivity of the vinyl group allows for its conversion into other functional groups, which can then be used to build and diversify compound libraries for high-throughput screening and lead optimization.

| Precursor Type | Application Area | Significance | Reference |

| 3,5-Disubstituted Pyridin-2(1H)-one Derivatives | Analgesics | Synthesis of compounds with potent anti-allodynic effects. | nih.gov |

| 1-(1-Arylvinyl)pyridin-2(1H)-ones | Synthetic Intermediates | Useful intermediates derived from the enamide moiety. | researchgate.net |

| 2-Vinylpyridine | Pharmaceutical Production | Used in the synthesis of Axitinib. | wikipedia.org |

Potential as Agents in Biomedical Applications (e.g., Silicosis Prevention)

Research into the prevention of silicosis, a debilitating lung disease caused by the inhalation of crystalline silica (B1680970) dust, has identified poly(vinylpyridine-N-oxide) (PVPNO) as a promising therapeutic agent. While this research primarily focuses on the polymeric form, the monomeric unit, a vinylpyridine derivative, is the fundamental building block.

Studies have investigated the mechanism of action of PVPNO in preventing silicosis. It is believed to act by scavenging reactive oxygen species and preventing silica-induced cytotoxicity in macrophages. Although the direct application of monomeric this compound for silicosis prevention has not been a primary focus of research, the findings related to its polymeric counterpart suggest that the underlying chemical structure possesses properties relevant to mitigating silica-induced lung damage.

It is important to note that the biological activity of a polymer can differ significantly from its monomeric units. However, the exploration of vinylpyridine derivatives in this context opens avenues for investigating the potential of specifically functionalized monomers, such as this compound, which may offer different pharmacokinetic and pharmacodynamic profiles.

Structure-Activity Relationship (SAR) Studies of Bioactive Analogs

Structure-activity relationship (SAR) studies are crucial for the optimization of lead compounds in drug discovery. For pyridin-2(1H)-one derivatives, numerous SAR studies have been conducted to elucidate the structural requirements for various biological activities.

In the context of analgesic agents, SAR studies on 3,5-disubstituted pyridin-2(1H)-one derivatives have revealed the importance of the nature and position of substituents on the pyridinone ring for their anti-allodynic effects. nih.gov For instance, the replacement of a linking NH group at the 5-position with an aminocarbonyl or an oxygen atom maintained good activity.

Another example is the investigation of 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-ones as inhibitors of insulin-like growth factor 1-receptor (IGF-1R). nih.govscienceopen.com In this series, it was found that introducing amine-containing side chains at the 4-position of the pyridone ring significantly improved the enzyme potency.

While specific SAR studies focusing on the variation of the 3-vinyl group in this compound are scarce, the general principles derived from related analogs can guide future research. The electronic and steric properties of the 3-substituent are known to influence the biological activity of the pyridinone scaffold. The vinyl group, being an electron-withdrawing group and a site for potential modification, offers a unique opportunity for SAR exploration. For example, its conversion to other functional groups or its participation in cycloaddition reactions could lead to the discovery of novel bioactive compounds with optimized properties.

| Compound Series | Biological Target/Activity | Key SAR Finding | Reference |

| 3,5-Disubstituted Pyridin-2(1H)-ones | Analgesic (Anti-allodynic) | The nature of the linking group at the 5-position is critical for activity. | nih.gov |

| 3-(1H-Benzo[d]imidazol-2-yl)pyridin-2(1H)-ones | IGF-1R Inhibition | Amine-containing side chains at the 4-position enhance potency. | nih.govscienceopen.com |

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Methodologies

The synthesis of chiral molecules is a cornerstone of modern drug discovery and materials science. The vinyl group in 3-Vinylpyridin-2(1H)-one is an ideal handle for introducing chirality through asymmetric transformations. Future research should focus on developing stereoselective methods to access enantioenriched derivatives.

Key research avenues include:

Asymmetric Cycloadditions: The vinyl group can act as a dienophile or a diene in various cycloaddition reactions. Organocatalytic asymmetric [4+2] cycloadditions, which have been successfully applied to 3-vinylindoles using chiral phosphoric acids, could be adapted to this compound to produce complex, chiral heterocyclic systems. mdpi.com

Catalytic Asymmetric Conjugate Additions: The electron-deficient nature of the vinyl group, activated by the pyridinone ring, makes it a prime candidate for asymmetric conjugate addition reactions. thieme-connect.com The use of chiral catalysts, such as Lewis acids or Brønsted acids, could facilitate the enantioselective addition of various nucleophiles, leading to a diverse range of functionalized chiral pyridinones. nih.gov

Transition-Metal-Catalyzed Reactions: Rhodium-catalyzed hydroamination and other transition-metal-catalyzed additions have been explored for 2-vinylpyridine (B74390). thieme-connect.com Developing asymmetric versions of these reactions for this compound could provide efficient routes to chiral amines and other valuable building blocks.

A summary of potential asymmetric methodologies is presented in Table 1.

Table 1: Potential Asymmetric Synthetic Methodologies for this compound

| Methodology | Potential Catalyst Type | Expected Chiral Product |

|---|---|---|

| [4+2] Cycloaddition | Chiral Phosphoric Acid / Lewis Acid | Chiral Polycyclic Pyridinones |

| Conjugate Addition | Chiral Phase-Transfer Catalysts | Enantioenriched Alkylated Pyridinones |

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium Complexes | Chiral 3-Ethylpyridin-2(1H)-one Derivatives |

Advanced Mechanistic Investigations of Complex Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The dual functionality of this compound suggests that its reactions could involve complex, multistep pathways that warrant detailed investigation.

Future mechanistic studies should target:

Photochemical Reactions: Asymmetric photochemical [2+2] cycloadditions have been studied with acyclic vinyl pyridines, where mechanistic analysis revealed the role of triplet energy transfer and diradical intermediates. nih.gov Similar investigations into the photochemical behavior of this compound could uncover unique reactive pathways and stereochemical outcomes influenced by the pyridinone tautomerism.

Polymerization Mechanisms: While the anionic polymerization of 2-vinylpyridine has been studied, revealing the presence of interconverting (E) and (Z) carbanion isomers that influence the polymer's stereochemistry, the polymerization behavior of this compound remains unknown. ufl.edu Mechanistic studies would be essential to control the tacticity and properties of the resulting polymers.

Conjugate Addition Pathways: Mechanistic studies on transition-metal-catalyzed conjugate additions to vinylpyridines suggest that the reaction proceeds through coordination of the pyridine (B92270) nitrogen to the metal center, which activates the vinyl group. thieme-connect.com Investigating whether the pyridinone nitrogen or the carbonyl oxygen of this compound participates in catalyst coordination is critical for understanding and controlling its reactivity.

Design and Synthesis of Next-Generation Functional Materials

Vinylpyridines are valuable monomers for producing functional polymers used in applications ranging from tire-cord binders to dye receptors in acrylic fibers. wikipedia.org The this compound monomer offers unique possibilities for creating novel materials with tailored properties due to the presence of the hydrogen-bonding-capable pyridinone ring.

Promising areas for materials research include:

Novel Polyelectrolytes: Poly(vinylpyridine) can be quaternized to create polyelectrolytes with applications in sensors and coatings. mdpi.comresearchgate.net Polymers derived from this compound could be similarly modified. The pyridinone moiety could impart enhanced thermal stability and specific solvation characteristics, creating materials with unique responsiveness to external stimuli like pH and solvent polarity. mdpi.com